molecular formula C7H14O6 B3416118 D-Pinitol CAS No. 6090-97-7

D-Pinitol

Cat. No. B3416118
CAS RN: 6090-97-7
M. Wt: 194.18 g/mol
InChI Key: DSCFFEYYQKSRSV-FEPQRWDDSA-N
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Description

D-Pinitol (3-O-methyl-d-chiro-inositol) is a cyclitol found in the Leguminosae and Pinaceae families . It plays a crucial role in plants as a physiological cellular modulator and chemical defense against unfavorable environmental conditions . It is the main bioactive component of the antidiabetic plant, Bougainvillea spectabilis .


Synthesis Analysis

D-Pinitol has a relatively straightforward and short biosynthesis which proceeds via the Loewus pathway . The precursor to the biosynthesis pathway is glucose-6-phosphate, which is converted to D-ononitol (1-D-4-O-methyl-myo-inositol) via myo-inositol .


Molecular Structure Analysis

D-Pinitol is also known as 3-O-methyl-d-chiro-inositol . It is the most widely distributed inositol ether in plants .


Chemical Reactions Analysis

Plants regulate D-Pinitol biosynthesis as an adaptive mechanism for tolerating environmental changes in response to abiotic stresses such as water deficit and high salinity .


Physical And Chemical Properties Analysis

D-Pinitol is the D-enantiomer of pinitol . It has a role as a geroprotector and a member of compatible osmolytes .

Scientific Research Applications

Anti-Diabetic and Insulin Regulator

D-Pinitol has been reported to have strong activities as a natural anti-diabetic and insulin regulator . It is the chief active compound found in soy and soy products . Most animal and clinical studies have reported that D-Pinitol treatment effectively regulates hyperglycemia and prevents insulin resistance .

Anti-Inflammatory

D-Pinitol has been suggested to possess anti-inflammatory properties . It has been used in traditional medicine as an empirical treatment for inflammation .

Anti-Cancer

D-Pinitol has been reported to have anticancer properties . It has been used in traditional medicine as an empirical treatment for cancer .

Antioxidant

D-Pinitol has been reported to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Alzheimer

D-Pinitol has been reported to have anti-Alzheimer properties . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die.

Immune-Protective

D-Pinitol has been reported to have immune-protective properties . This means it can help boost the immune system and protect the body from diseases.

Hepato-Protective

D-Pinitol has been reported to have hepato-protective properties . This means it can help protect the liver from damage.

Mechanism of Action

Target of Action

D-Pinitol, also known as 3-O-methyl-D-chiro-inositol, is a cyclitol found in various plant families such as Leguminosae and Pinaceae . Its primary targets include the glucose transporter type 4 (GLUT4) and insulin receptor substrate (IRS) . These targets play a crucial role in glucose metabolism and insulin signaling, making D-Pinitol an important compound in managing conditions like diabetes .

Mode of Action

D-Pinitol acts as an insulin sensitizer . It increases the expression of GLUT4 and IRS, along with other key proteins involved in adipogenesis such as CCAAT/enhancer binding protein alpha (C/EBPα), peroxisome proliferators-activated receptor γ (PPARγ), and adiponectin . This suggests that D-Pinitol could enhance insulin sensitivity and promote glucose uptake in cells .

Biochemical Pathways

D-Pinitol affects several signaling pathways. It has been reported to inhibit the TNF-α and suppress the NF-κB pathway, which are involved in inflammation and cancer . It also acts via a post-receptor pathway of insulin action, which is crucial for glucose metabolism . Furthermore, it influences the p38/JNK and NF-κB pathways, which are associated with osteoporosis prevention .

Pharmacokinetics

The oral absorption of D-Pinitol is dose-dependent and of extended duration, with a Tmax reached after almost 4 hours, and a half-life greater than 5 hours . When D-Pinitol is consumed as part of a carbohydrate-containing carob pods-derived syrup, its absorption is reduced, probably due to competition with monosaccharide transport .

Result of Action

D-Pinitol has multifunctional properties. It has been suggested to possess antidiabetic, antioxidant, cancer chemopreventive, anti-inflammatory, and antitumoral properties . It effectively regulates hyperglycemia and prevents insulin resistance . Moreover, it has been reported to suppress serum bone turnover biomarkers, improve dry femur weight, cancellous bone rate, and bone mineral content .

Action Environment

D-Pinitol plays an important role in plants as a physiological cellular modulator and chemical defense against unfavorable environmental conditions, such as water deficit and high level of salinity . This suggests that environmental factors could influence the action, efficacy, and stability of D-Pinitol.

properties

IUPAC Name

(1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCFFEYYQKSRSV-FEPQRWDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H](C([C@@H]([C@@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883108, DTXSID601029635, DTXSID901337631
Record name (+)-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Pinitol

CAS RN

484-68-4, 6090-97-7, 10284-63-6
Record name Pinitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ononitol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylinositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010284636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylinositol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12969
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Pinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9HZN9T0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ONONITOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998ME07KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLINOSITOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N55OCE7X7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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